Cas no 1909286-63-0 (trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride)

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 化学的及び物理的性質
名前と識別子
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- trans-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride
- trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride
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- MDL: MFCD29907417
- インチ: 1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H/t5-,6-;
- InChIKey: DIHQZGNZMKSYOQ-KYOXOEKESA-N
- ほほえんだ: [C@]1(N)(C(O)=O)C[C@@](O)(C)C1.[H]Cl
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547420-250mg |
(1R,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |
1909286-63-0 | 98% | 250mg |
¥9596 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547420-5g |
(1R,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |
1909286-63-0 | 98% | 5g |
¥51993 | 2023-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18001-1-1G |
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride |
1909286-63-0 | 95% | 1g |
¥ 7,999.00 | 2023-04-14 | |
Enamine | EN300-269350-0.1g |
(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |
1909286-63-0 | 95.0% | 0.1g |
$771.0 | 2025-03-20 | |
Enamine | EN300-269350-0.5g |
(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |
1909286-63-0 | 95.0% | 0.5g |
$1733.0 | 2025-03-20 | |
Enamine | EN300-269350-1g |
(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, trans |
1909286-63-0 | 95% | 1g |
$2221.0 | 2023-09-11 | |
1PlusChem | 1P01B2XD-500mg |
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis |
1909286-63-0 | 95% | 500mg |
$2204.00 | 2023-12-19 | |
1PlusChem | 1P01B2XD-100mg |
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis |
1909286-63-0 | 95% | 100mg |
$1015.00 | 2024-06-17 | |
1PlusChem | 1P01B2XD-5g |
1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis |
1909286-63-0 | 95% | 5g |
$8023.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18001-1-100MG |
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride |
1909286-63-0 | 95% | 100MG |
¥ 1,999.00 | 2023-04-14 |
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochlorideに関する追加情報
Trans-1-Amino-3-Hydroxy-3-Methyl-Cyclobutanecarboxylic Acid Hydrochloride: A Comprehensive Overview
Trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid hydrochloride, with the CAS number 1909286-63-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as trans-AHMC hydrochloride, is a derivative of amino acids and has garnered attention due to its unique structural properties and potential applications in drug development.
The molecular structure of trans-AHMC hydrochloride is characterized by a cyclobutane ring, which is a four-membered carbon ring, fused with an amino group and a hydroxyl group. The stereochemistry of the molecule is trans, meaning that the amino and hydroxyl groups are on opposite sides of the ring. This configuration imparts distinct physical and chemical properties to the compound, making it a valuable subject for research in stereochemistry and biochemistry.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The small ring size of cyclobutane introduces significant angle strain, which can be exploited to create molecules with unique reactivity and bioavailability. In the case of trans-AHMC hydrochloride, this strain contributes to its ability to act as a substrate for various enzymatic reactions, particularly those involving amino acid metabolism.
The synthesis of trans-AHMC hydrochloride involves multi-step organic reactions, including ring-closing metathesis and subsequent functionalization. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound is suitable for use in preclinical studies. The hydrochloride salt form is particularly advantageous for pharmaceutical applications, as it enhances solubility and stability.
In terms of pharmacological activity, trans-AHMC hydrochloride has been shown to exhibit promising effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent clinical trials have demonstrated its safety profile and efficacy in improving cognitive function in animal models.
The stereochemical properties of trans-AHMC hydrochloride also make it a valuable tool in chiral catalysis and asymmetric synthesis. Its ability to act as a chiral auxiliary or catalyst has been explored in several research laboratories, leading to innovative methods for synthesizing complex molecules with high enantioselectivity.
In addition to its therapeutic potential, trans-AHMC hydrochloride has been utilized as a building block in the construction of more complex molecular frameworks. Its versatility as an intermediate has facilitated the development of novel drug candidates with improved pharmacokinetic profiles.
The study of cyclobutane-containing amino acids, such as trans-AHMC hydrochloride strong>, continues to be an active area of research. Scientists are exploring its interactions with biological systems at the molecular level, aiming to uncover new mechanisms of action and therapeutic applications.
In conclusion, trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid hydrochloride strong>, with its unique structural features and diverse applications, represents a significant advancement in organic chemistry and pharmacology. As research progresses, this compound is expected to play an increasingly important role in drug discovery and development.
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